molecular formula C18H14ClFN2O3S B11111262 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11111262
M. Wt: 392.8 g/mol
InChI Key: RJFNICPITLZNLN-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a chlorophenyl group, a fluorophenyl group, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the chlorophenyl and fluorophenyl groups, and the final sulfanyl-acetamide linkage. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Ring: This step can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Formation of the Sulfanyl-Acetamide Linkage: This step involves the reaction of a thiol with an acetamide precursor under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl and acetamide groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
  • **2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these groups with the sulfanyl-acetamide linkage and pyrrolidinone ring makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C18H14ClFN2O3S

Molecular Weight

392.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H14ClFN2O3S/c19-11-1-7-14(8-2-11)22-17(24)9-15(18(22)25)26-10-16(23)21-13-5-3-12(20)4-6-13/h1-8,15H,9-10H2,(H,21,23)

InChI Key

RJFNICPITLZNLN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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